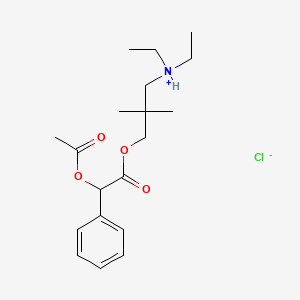
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride is a complex organic compound derived from mandelic acid. Mandelic acid itself is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents . The compound is a derivative of mandelic acid, modified to include diethylamino and dimethylpropyl ester groups, along with acetate and hydrochloride components.
Vorbereitungsmethoden
The synthesis of mandelic acid derivatives typically involves several steps. Mandelic acid can be prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The preparation of mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride would involve the esterification of mandelic acid with 3-(diethylamino)-2,2-dimethylpropanol, followed by acetylation and conversion to the hydrochloride salt. Industrial production methods may involve the use of protic acids, thionyl chloride, or other reagents to facilitate these transformations .
Analyse Chemischer Reaktionen
Mandelic acid derivatives undergo various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzaldehyde and formic acid.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid.
Substitution: Esterification and amidation reactions are common, where the hydroxyl group of mandelic acid is substituted with other functional groups
Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mandelic acid and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride can be compared with other mandelic acid derivatives such as:
Mandelic acid, 3,4-dimethoxy-, methyl ester: This compound has similar esterification but different substituents on the aromatic ring.
2-Chloromandelic acid: A chlorinated derivative with distinct chemical properties and applications.
Phenylglycolic acid: A reduction product of mandelic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
67465-37-6 |
|---|---|
Molekularformel |
C19H30ClNO4 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H |
InChI-Schlüssel |
JJPRJLIMZNKMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


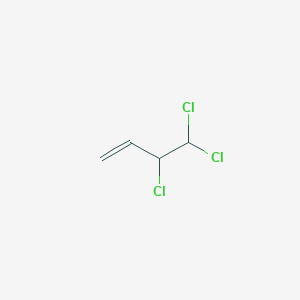

![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
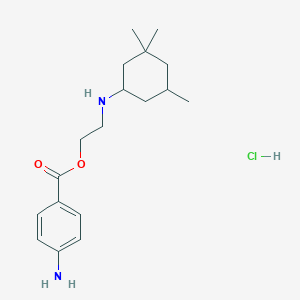
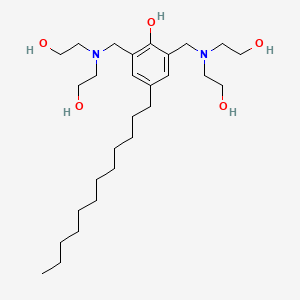

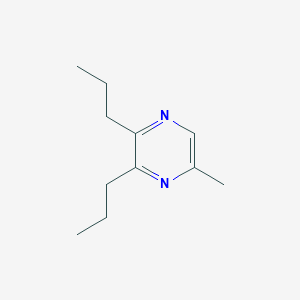
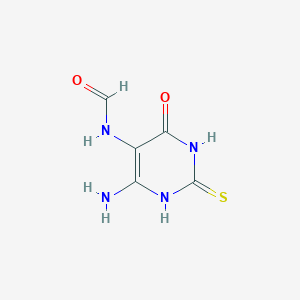
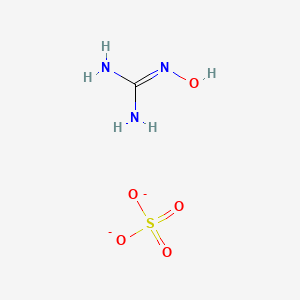
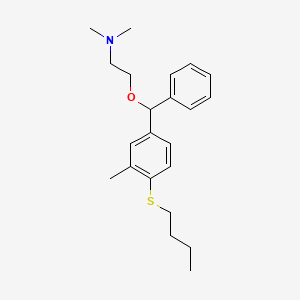

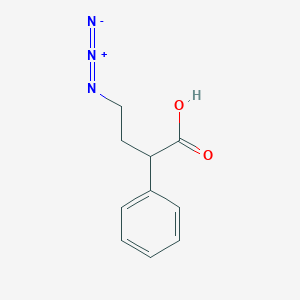
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
